Neodymium oxide

Catalog No.
S594750
CAS No.
1313-97-9
M.F
Nd2O3
M. Wt
336.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neodymium oxide

CAS Number

1313-97-9

Product Name

Neodymium oxide

IUPAC Name

neodymium(3+);oxygen(2-)

Molecular Formula

Nd2O3

Molecular Weight

336.48 g/mol

InChI

InChI=1S/2Nd.3O/q2*+3;3*-2

InChI Key

PLDDOISOJJCEMH-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Nd+3].[Nd+3]

Synonyms

Nano Nd2O3, Nd2O3, neodymium oxide

Canonical SMILES

[O-2].[O-2].[O-2].[Nd+3].[Nd+3]

Lasers and Optical Materials

Neodymium oxide is a crucial component in solid-state lasers, particularly neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers. These lasers emit light at a specific wavelength (1.064 micrometers) and find applications in various fields, including:

  • Material processing: Cutting, welding, and drilling of metals, ceramics, and polymers
  • Medicine: Surgical procedures, including eye surgery and cancer treatment
  • Material characterization: Raman spectroscopy and rangefinders

Furthermore, neodymium oxide research explores its potential in developing novel optical materials with improved properties for various applications, such as:

  • Optical fibers for enhanced light transmission and communication
  • Upconversion materials for converting low-energy light to higher-energy light, with potential applications in solar cells and bioimaging

Catalysis

Neodymium oxide exhibits catalytic properties, making it a potential candidate for various chemical reactions. Research explores its applications in:

  • Polymerization reactions: Neodymium oxide and its derivatives can act as catalysts or catalyst supports, influencing the rate and selectivity of these reactions used in polymer production
  • Environmental remediation: Research investigates the use of neodymium oxide for the degradation of pollutants, such as organic dyes and toxic chemicals, contributing to environmental clean-up efforts

Nanomaterials

Nanoparticles of neodymium oxide (Nd₂O₃ nanoparticles) possess unique size-dependent properties. Research explores their potential applications in various fields, including:

  • Biomedical applications: Studies investigate the use of neodymium oxide nanoparticles for drug delivery, bioimaging, and cancer therapy, although further research is needed to understand their safety and efficacy
  • Electronics: Research explores the use of neodymium oxide nanoparticles in developing new types of electronic devices and components due to their unique electrical and magnetic properties

Neodymium oxide is a solid compound composed of neodymium and oxygen. It has a molecular weight of 336.48 g/mol and appears as a light blue powder or pieces with no odor . The compound has a high melting point of 2270°C and a boiling point of 4118°C . Its specific gravity is 7.24 g/cc, and it is insoluble in water .

The crystal structure of neodymium oxide varies with temperature. At low temperatures, it adopts a trigonal A form in space group P3m1. As the temperature increases, it transitions to a hexagonal H form in space group P63/mmc and finally to a cubic X form in Im3m .

Neodymium oxide's primary function in scientific research lies in its ability to modify the properties of other materials when used as a dopant. For instance, doping glass with neodymium oxide alters its light absorption and emission characteristics. This allows the creation of neodymium-doped lasers, which operate by stimulating the emission of specific wavelengths of light from the excited neodymium ions within the glass matrix [].

Neodymium oxide is generally considered a low-hazard material []. However, it's crucial to handle it with care to minimize potential risks:

  • Inhalation: Inhalation of neodymium oxide dust can irritate the respiratory tract. Proper respiratory protection is recommended when handling the powder form [].
  • Skin and Eye Contact: Direct contact can cause irritation. Wear gloves, safety glasses, and protective clothing when handling neodymium oxide [].
  • Environmental Impact: While not readily biodegradable, neodymium oxide is considered to have a low environmental impact. However, proper disposal practices are still recommended.
- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Neodymium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Acids: As a basic oxide, it reacts with acids to form neodymium salts.
  • Reducing agents: Can participate in redox reactions with strong reducing agents .
  • Other metal oxides: Can form mixed oxide compounds, such as its reaction with chromium(III) oxide .
  • Similar Compounds

    Neodymium oxide shares similarities with other rare earth oxides but has unique properties. Some similar compounds include:

    • Lanthanum oxide (La2O3)
    • Cerium oxide (CeO2)
    • Praseodymium oxide (Pr6O11)
    • Samarium oxide (Sm2O3)
    • Europium oxide (Eu2O3)

    Neodymium oxide stands out due to its specific optical properties, particularly its ability to impart purple color in glass and its use in dichroic materials. Its catalytic properties in CO2 methanation also distinguish it from other rare earth oxides .

    Neodymium oxide exhibits moderate to high toxicity, typical of rare earth elements. Exposure can lead to various symptoms:

    • Inhalation: May cause irritation to the respiratory tract and mucous membranes, potentially leading to asthma attacks and lung damage .
    • Ingestion: Can cause gastrointestinal irritation and may affect blood coagulation rates .
    • Skin contact: May cause irritation, rashes, and skin granulomas .
    • Eye contact: Can cause irritation .

    Chronic exposure may affect the respiratory system, blood, and skin. It's important to note that neodymium oxides are generally less toxic than their chloride or citrate counterparts .

    Neodymium oxide can be synthesized through various methods:

    • Roasting: Heating neodymium(III) nitride or neodymium(III) hydroxide in air .
    • Thermal decomposition: Decomposing neodymium salts such as carbonates or oxalates at high temperatures.
    • Solution precipitation: Precipitating neodymium hydroxide from a solution of neodymium salts and then calcining to form the oxide.

    Neodymium oxide finds applications in numerous fields:

    • Glass industry: Used to dope glass for sunglasses, lasers, and welding goggles. It imparts a purple color due to its absorption of yellow and green light .
    • Optics: Some neodymium-doped glasses exhibit dichroic properties, changing color based on lighting conditions .
    • Catalysis: Employed as a polymerization catalyst and in CO2 methanation reactions .
    • Electronics: Used in the production of capacitors and resistors.
    • Ceramics: Serves as a colorant in glazes and enamels.
    • Magnets: Precursor in the production of neodymium magnets.

    The discovery of neodymium oxide traces back to 1885, when Carl Auer von Welsbach isolated neodymium and praseodymium from "didymium," a misidentified mixture of rare-earth oxides. Early 20th-century applications focused on glass coloration, where Nd³⁺ ions imparted distinctive reddish-purple hues under varying light conditions. The 1980s marked a paradigm shift with the development of Nd₂O₃-doped yttrium aluminum garnet (Nd:YAG) lasers and high-strength Nd-Fe-B magnets, enabling advancements in telecommunications and renewable energy.

    Current Scientific Significance and Research Directions

    Contemporary research prioritizes four domains:

    • Nanostructured Nd₂O₃: Synthesis of sub-50 nm particles for enhanced catalytic and optical performance.
    • Energy Systems: Integration into solid oxide fuel cells (SOFCs) and lithium-ion battery cathodes.
    • Environmental Catalysis: Photocatalytic degradation of pollutants like diclofenac, achieving 82% efficiency in 10 minutes under UV light.
    • Advanced Optics: Low-loss waveguides and quantum dot sensitized solar cells.

    Overview of Global Research Trends

    China dominates Nd₂O₃ production, refining >80% of global output from bastnäsite and monazite ores. European initiatives, such as the EU FP7 REEcover project, focus on recycling Nd₂O₃ from electronic waste. Recent publications (2020–2025) highlight:

    • Solubility Optimization: Nd₂O₃ dissolution kinetics in LiF-NdF₃ melts for electrolytic metal production, achieving 3.37 wt% solubility at 1273 K.
    • Epitaxial Growth: Hexagonal Nd₂O₃ thin films on SiGe substrates for semiconductor integration.
    • Magnetic Nanoparticles: Paramagnetic Nd₂O₃ nanostructures with 4.59 eV band gaps for spintronics.

    Thermal Dissociation Pathways

    Thermal dissociation represents one of the most fundamental approaches for neodymium oxide synthesis, involving the decomposition of neodymium-containing precursors at elevated temperatures [4]. The thermal decomposition process typically involves multiple stages, beginning with dehydration and progressing through intermediate compound formation before final oxide formation [6].

    The decomposition of neodymium hydroxide follows a well-defined pathway, with weight loss occurring in three distinct stages [6]. The first stage, occurring between 45-270°C, corresponds to the evaporation of residual water adsorbed on the surface of neodymium hydroxide [6]. The second stage, observed in the temperature range of 270-430°C, involves dehydration and decomposition of neodymium hydroxide to produce neodymium oxyhydroxide [6]. The final transformation stage occurs between 430-650°C, corresponding to the phase transformation of neodymium oxyhydroxide to hexagonal neodymium oxide structure [6].

    Research has demonstrated that complete conversion of neodymium-loaded resin to neodymium oxide requires temperatures above 1200°C [4]. The decomposition process shows that heating at 1400°C in static air achieves very low sulfur content while ensuring complete conversion to neodymium oxide [4]. The thermal stability of neodymium oxide extends up to 650°C, with the crystalline phase remaining stable upon thermal annealing at temperatures exceeding this threshold [6].

    Temperature Range (°C)ProcessWeight Loss (%)Product
    45-270Water evaporationVariableDehydrated precursor
    270-430Dehydration/decomposition9.1Neodymium oxyhydroxide
    430-650Phase transformation16.3 totalHexagonal neodymium oxide
    >1200Complete conversion-Pure neodymium oxide

    Precipitation-Based Techniques

    Precipitation-based synthesis represents a versatile approach for producing neodymium oxide nanoparticles with controlled morphology and size distribution [3] [11]. The homogeneous coprecipitation method using urea as a precipitation agent has proven particularly effective for generating well-dispersed neodymium oxide nanoparticles [3] [11].

    The urea-based precipitation process involves the slow hydrolysis of urea at elevated temperatures, typically above 70°C, resulting in the uniform release of hydroxide ions and ammonia in the reaction system [3] [11]. The chemical reaction proceeds according to the equation: 2Nd(NO₃)₃ + 5CH₄N₂O → Nd₂O₃ + 5CO₂ + 8N₂ + 10H₂O [3]. This process ensures controlled pH adjustment, preventing localized supersaturation and promoting uniform particle formation [3].

    Experimental parameters for optimal precipitation include maintaining reaction temperatures at 90°C for 3-4 hours, followed by calcination at 800°C for 3 hours [3] [11]. The precipitation method using ammonium bicarbonate as precipitant has successfully produced hexagonal phase neodymium oxide nanoparticles with particle sizes less than 20 nanometers at the relatively low calcination temperature of 750°C for 2 hours [18] [24].

    The morphology of precipitated neodymium oxide varies significantly with synthesis conditions [11]. Ellipsoidal nanoparticles with average sizes of 60-80 nanometers are typically obtained through urea coprecipitation followed by heat treatment at 800°C [11]. The Rietveld refinement analysis of precipitated samples confirms hexagonal crystal structure with lattice parameters a = b = 3.83 Å and c = 6.00 Å [11].

    Combustion Synthesis

    Combustion synthesis provides a rapid, energy-efficient route for neodymium oxide production, characterized by self-sustaining exothermic reactions [8]. This method typically employs fuel-oxidizer combinations that generate sufficient heat to drive the formation reaction while minimizing external energy requirements [8].

    The combustion approach yields predominantly spherical neodymium oxide particles with size ranges from 20 to 100 nanometers [8]. Comparative studies have demonstrated that combustion synthesis produces particles with increased optical bandgap values of 5.66 eV compared to 5.33 eV obtained through hydrothermal methods [8]. The selected area electron diffraction patterns of combustion-synthesized products exhibit high crystallinity, confirming the formation of well-ordered hexagonal neodymium oxide structure at calcination temperatures of 900°C for 3 hours [8].

    The combustion method offers several advantages including rapid processing times, uniform heating, and the ability to produce fine, homogeneous powders [8]. The self-propagating nature of the combustion reaction ensures complete conversion of precursors while minimizing processing complexity [8].

    Advanced Synthesis Technologies

    Hydrothermal Synthesis

    Hydrothermal synthesis represents a sophisticated approach for producing neodymium oxide with precise morphological control under moderate temperature and pressure conditions [6] [8]. This method typically involves the treatment of neodymium precursors in aqueous solutions at temperatures ranging from 180-200°C for extended periods [6] [8].

    The hydrothermal process begins with the formation of neodymium hydroxide nanorods through reaction at 180°C for 20 hours [6]. Subsequent calcination at temperatures above 550°C transforms the hydroxide precursor into pure hexagonal neodymium oxide nanorods while maintaining the original morphology [6]. The preservation of nanorod structure during thermal conversion represents a significant advantage of the hydrothermal approach [6].

    Research has demonstrated that hydrothermal synthesis produces dumbbell-shaped nanorods with pointed tips and open ends, exhibiting particle sizes ranging from 25 to 90 nanometers [8]. The method enables the formation of uniform neodymium hydroxide nanorods with different orientations, which upon calcination yield corresponding neodymium oxide nanorods [6].

    The hydrothermal approach offers superior control over particle morphology compared to conventional methods [8]. The process parameters, including reaction temperature, duration, and pH conditions, critically influence the final product characteristics [8]. Optimal conditions involve alkaline solutions with pH values of 10, reaction temperatures of 180°C, and reaction times of 20 hours [6].

    ParameterValueEffect
    Temperature180-200°CControls nucleation rate
    Time20-24 hoursDetermines crystal growth
    pH10Influences morphology
    PressureAutogenousEnables low-temperature synthesis

    Solvothermal Treatment Methodologies

    Solvothermal synthesis extends the principles of hydrothermal processing to non-aqueous solvent systems, enabling unique morphological control and phase selectivity [10]. This approach utilizes organic solvents under elevated temperature and pressure conditions to facilitate neodymium oxide formation [10].

    The solvothermal method produces nanometric precursors of neodymium oxide with morphologies ranging from fibrous to well-dispersed spheroidal structures [10]. The reaction parameters, including solvent type and neodymium salt selection, play crucial roles in determining the desired morphology and structure of the final product [10]. The choice of neodymium oxide precursor significantly influences both the morphology and crystal structure, determining whether cubic or hexagonal phases are obtained [10].

    Solvothermal processing demonstrates particular advantages for preparing homogeneous thin coatings on planar substrates [10]. The method enables precise control over particle size and distribution, making it suitable for applications requiring specific morphological characteristics [10]. The technique allows for the preparation of precursors with various morphologies that can be subsequently converted to neodymium oxide through controlled thermal treatment [10].

    Inductively Coupled Radiofrequency Thermal Plasma Route

    The inductively coupled radiofrequency thermal plasma route represents an advanced synthesis technology capable of producing highly uniform neodymium oxide nanoparticles [3]. This method utilizes high-temperature plasma environments to facilitate rapid synthesis and crystallization processes [3].

    The plasma synthesis approach generates nanocrystalline neodymium oxide through an inductively coupled radiofrequency thermal plasma route, resulting in stable hexagonal crystal structure [3]. The synthesized nanoparticles exhibit remarkable uniformity with average sizes around 20 nanometers [3]. This method offers advantages of rapid processing, high purity, and excellent size distribution control [3].

    The plasma route enables synthesis under controlled atmospheric conditions, allowing for precise manipulation of oxidation states and phase formation [3]. The high-energy plasma environment facilitates complete precursor conversion while minimizing contamination risks [3]. The resulting neodymium oxide nanoparticles demonstrate excellent crystallinity and phase purity [3].

    Morphology-Controlled Synthesis Approaches

    Shape-Directing Agents and Their Mechanisms

    Shape-directing agents play a crucial role in controlling the morphology of neodymium oxide nanostructures during synthesis [13]. These agents function by selectively binding to specific crystal faces, thereby influencing growth rates and final particle shape [13]. Room temperature ionic liquids have emerged as particularly effective shape-directing agents, with 1-butyl-3-methylimidazolium hexafluorophosphate demonstrating the ability to act as both shape-directing agent and prevent particle agglomeration [13].

    The mechanism of shape direction involves steric effects of longer alkyl chains in ionic liquids, which interact with neodymium oxide nanoparticle surfaces [13]. This interaction inhibits growth along specific crystallographic directions, promoting the formation of spherical morphologies rather than rod-like structures [13]. The length of the alkyl chain significantly affects morphology, size, and shape due to steric hindrance effects [13].

    Surfactants such as octanoic acid have been successfully employed as shape-directing agents in coprecipitation synthesis [27]. The surfactant concentration, along with other process conditions including solution pH, reaction temperature, and stirring rate, must be carefully controlled to produce oxide particles of desired shape and size [27]. The presence of surfactants during synthesis enables the formation of well-dispersed nanocrystals with controlled morphology [27].

    Size-Controlling Parameters

    Size control in neodymium oxide synthesis depends on multiple interdependent parameters that influence nucleation and growth kinetics [12]. The water-to-neodymium oxide molar ratio represents a critical parameter, with optimal ratios of 6.2 producing neodymium hydroxide precursors with excellent dispersion and small particle size [12].

    Stirring conditions significantly impact particle size distribution [12]. Continuous stirring at 300 revolutions per minute ensures uniform water distribution and promotes complete hydration reactions [12]. The stirring mechanism prevents local overheating and particle agglomeration while maintaining temperature uniformity throughout the reaction system [12]. Higher stirring rates above 300 revolutions per minute can lead to excessive shear forces that may negatively impact particle formation [12].

    Reaction time influences the final particle size through Ostwald ripening processes [12]. The optimal reaction time of 240 minutes allows for complete conversion while minimizing excessive particle growth [12]. Temperature control during synthesis affects both nucleation rate and growth kinetics, with higher temperatures promoting rapid nucleation but potentially leading to broader size distributions [12].

    ParameterOptimal ValueEffect on Size
    Water:Nd₂O₃ molar ratio6.2:1Controls nucleation density
    Stirring rate300 rpmPrevents agglomeration
    Reaction time240 minutesBalances growth and ripening
    TemperatureVariableControls reaction kinetics

    Influence of Precursor Selection

    Precursor selection exerts decisive influence on both crystal structure and morphology of the final neodymium oxide product [8]. The type of neodymium precursor determines whether cubic or hexagonal phases are obtained, as well as the resulting particle morphology [8]. Different precursors undergo distinct thermal transformation pathways, leading to varied structural outcomes [8].

    Neodymium nitrate hexahydrate serves as a commonly employed precursor for various synthesis routes [3] [11]. When combined with urea in coprecipitation methods, this precursor yields hexagonal neodymium oxide with controlled particle size [3] [11]. The thermal decomposition behavior of neodymium nitrate involves multiple dehydration and decomposition stages that influence the final oxide characteristics [3].

    Neodymium hydroxide precursors enable the formation of nanorods that maintain their morphology during conversion to oxide [6]. The hydroxide precursor prepared through hydration methods can be decomposed into nanometer-scale neodymium oxide with small particle size through high-temperature treatment [12]. This transformation pathway preserves the original morphological features while achieving complete conversion to the oxide phase [12].

    Hexagonal Crystal Structure Analysis

    The hexagonal crystal structure of neodymium oxide represents one of the most thermodynamically stable configurations at elevated temperatures. This H-type polymorph crystallizes in the space group P63/mmc with lattice parameters a = b = 3.83 Å and c = 6.00 Å, yielding a unit cell volume of 77.68 ų [1] [2]. The hexagonal structure is characterized by a density of 7.24 g/cm³ and features six-fold coordination geometry around the neodymium cations [1] [3].

    The hexagonal phase demonstrates exceptional thermal stability, typically forming at temperatures exceeding 1000°C [1] [4]. In this structure, neodymium ions occupy specific crystallographic sites within the hexagonal lattice, creating a framework that accommodates the large ionic radius of Nd³⁺ while maintaining structural integrity [2] [5]. The hexagonal arrangement facilitates efficient packing of the oxide ions, contributing to the material's high density and thermal stability [6] [7].

    X-ray diffraction studies reveal characteristic peaks at 2θ values of 26.8°, 29.7°, 30.7°, 40.5°, 47.4°, 53.4°, 56.2°, 57.6°, and 77.7°, corresponding to the (100), (002), (011), (012), (110), (103), (112), (201), and (121) reflections respectively [8] [9]. These diffraction patterns confirm the hexagonal crystal system and provide quantitative information about the structural parameters [10] [11].

    Cubic Phase Characteristics

    The cubic phase of neodymium oxide, designated as the X-type or C-type structure, exhibits distinct crystallographic properties that differentiate it from the hexagonal counterpart. This polymorph crystallizes in the space group Im3m with lattice parameter a = 10.96 Å, resulting in a significantly larger unit cell volume of 1317.8 ų [1] [12]. The cubic structure displays a slightly lower density of 7.10 g/cm³ compared to the hexagonal phase [1].

    The cubic phase typically forms at high temperatures and under specific pressure conditions [12] [4]. This structure is characterized by body-centered cubic packing arrangements that provide six-fold coordination around the neodymium centers [1]. The cubic polymorph demonstrates unique electronic properties due to its altered coordination environment compared to the hexagonal phase [13] [12].

    Temperature-dependent studies indicate that the cubic phase becomes increasingly stable at elevated temperatures, with formation typically occurring above 1000°C [12] [4]. The cubic structure exhibits different optical and electronic characteristics compared to other polymorphs, making it particularly interesting for specific technological applications [13] [14].

    Phase Transformation Mechanisms

    The phase transformation behavior of neodymium oxide involves complex mechanisms that depend on temperature, pressure, and environmental conditions. The primary transformation pathway involves the conversion from the low-temperature A-type (trigonal) structure to the high-temperature H-type (hexagonal) structure, occurring at approximately 550-650°C [4] [12].

    The C→A transformation of neodymium oxide represents a irreversible process with an activation energy of approximately 25 kJ/mol [4]. This transformation is accompanied by a volume change of approximately -2.5%, indicating structural densification during the process [4]. The transformation mechanism involves nucleation and growth processes, where the initial cubic structure reorganizes into the more thermodynamically stable hexagonal arrangement at elevated temperatures.

    High-temperature phase transitions between hexagonal and cubic structures occur at temperatures exceeding 1000°C and demonstrate reversible behavior [1] [13]. These transformations are characterized by activation energies around 30 kJ/mol and involve reconstructive mechanisms that require significant atomic rearrangement [4]. The reversible nature of these high-temperature transitions allows for structural control through thermal cycling processes.

    The phase transformation kinetics are influenced by various factors including particle size, defect concentration, and atmospheric conditions [4] [15]. Smaller particles typically exhibit lower transformation temperatures due to increased surface energy contributions, while the presence of defects can catalyze transformation processes through enhanced atomic mobility [16] [15].

    Nanostructured Nd₂O₃ Morphologies

    Nanorods and Their Formation Mechanisms

    Neodymium oxide nanorods represent one of the most extensively studied nanostructured morphologies due to their unique one-dimensional characteristics and enhanced surface properties. These nanorods typically exhibit lengths ranging from 20-400 nm and diameters between 5-70 nm, resulting in aspect ratios from 2-20 [17] [18] [19].

    The formation of neodymium oxide nanorods involves complex nucleation and growth mechanisms that depend on synthesis conditions and precursor chemistry. Hydrothermal synthesis represents the most common approach, where neodymium hydroxide precursors are converted to oxide nanorods through thermal decomposition at temperatures between 180-350°C [18] [20]. The transformation process involves sequential phase changes: Nd(OH)₃ → NdOOH → Nd₂O₃, with each step contributing to the final nanorod morphology [18] [21].

    The growth mechanism of nanorods involves preferential crystal growth along specific crystallographic directions, typically the c-axis of the hexagonal structure [18] [22]. This anisotropic growth is facilitated by the intrinsic crystal structure of neodymium oxide and can be enhanced through the use of structure-directing agents or surfactants [23] [24]. The formation process is characterized by initial nucleation of small crystallites followed by oriented attachment and growth along the preferred direction [17] [18].

    Electrochemical synthesis methods have also been developed for nanorod formation, utilizing pulse electrochemical deposition techniques in neodymium nitrate solutions [17] [19]. This approach allows for precise control of nanorod dimensions and morphology through adjustment of deposition parameters such as voltage, current density, and electrolyte composition [17].

    Ellipsoidal and Spherical Nanoparticles

    Spherical and ellipsoidal nanoparticles of neodymium oxide exhibit distinct formation characteristics compared to one-dimensional nanorods. These morphologies typically range from 10-80 nm in diameter and are characterized by aspect ratios close to unity for spherical particles and 1-3 for ellipsoidal structures [8] [9] [25].

    The formation of spherical nanoparticles involves isotropic growth processes where crystal growth occurs uniformly in all directions [25] [8]. Co-precipitation methods using neodymium salts and precipitating agents such as urea or sodium carbonate are commonly employed, with subsequent calcination at temperatures between 90-800°C to form the final oxide particles [8] [9].

    Plasma synthesis techniques have been developed for producing highly uniform spherical nanoparticles with average sizes around 20 nm [10]. These methods involve inductively coupled radiofrequency thermal plasma processing of neodymium precursors, resulting in direct formation of hexagonal neodymium oxide nanoparticles with faceted morphologies [10].

    The morphology control of spherical and ellipsoidal nanoparticles can be achieved through adjustment of synthesis parameters including temperature, precursor concentration, pH, and the presence of structure-directing agents [8] [26]. Sol-gel methods provide additional control over particle size and morphology through careful adjustment of hydrolysis and condensation rates [27] [28].

    Hierarchical Structures

    Hierarchical neodymium oxide structures represent complex three-dimensional architectures that combine multiple morphological features at different length scales. These structures typically range from 50-500 nm in overall dimensions and exhibit very high surface areas due to their complex internal organization [29] [30].

    The formation of hierarchical structures involves multi-step synthesis processes that combine different growth mechanisms and morphological controls [29] [31]. Template-directed synthesis using organic or inorganic templates can produce hierarchical structures with defined pore architectures and surface features [31] [32]. These approaches allow for precise control over the hierarchical organization and surface properties.

    Self-assembly processes play a crucial role in hierarchical structure formation, where individual nanoparticles or nanorods organize into larger three-dimensional architectures through van der Waals forces, electrostatic interactions, or chemical bonding [29] [30]. The resulting structures exhibit enhanced properties compared to individual nanoparticles, including increased surface area, improved mechanical stability, and enhanced catalytic activity [29].

    Yolk-shell composite structures have been developed where neodymium oxide forms hollow shells around other nanoparticles, creating complex hierarchical architectures with unique optical and catalytic properties [31] [32]. These structures are formed through multi-step overgrowth processes that involve controlled precipitation and template removal [31].

    Surface Characteristics and Defect Studies

    Surface Hydroxylation and Carbonation

    The surface chemistry of neodymium oxide is dominated by hydroxylation and carbonation processes that occur upon exposure to atmospheric conditions. Surface hydroxylation involves the adsorption and dissociation of water molecules on the oxide surface, leading to the formation of surface hydroxyl groups with typical densities of 2-5 OH groups per nm² [33] [34].

    The hydroxylation process is thermodynamically favorable due to the high surface energy of neodymium oxide and the ability of surface neodymium cations to coordinate with water molecules [2] [33]. The extent of hydroxylation depends on environmental conditions including humidity, temperature, and exposure time [33]. Higher humidity levels promote increased hydroxylation, while elevated temperatures tend to reduce hydroxyl group density through dehydration processes [33].

    Surface carbonation occurs through the reaction of neodymium oxide with atmospheric carbon dioxide, forming surface carbonate and bicarbonate species [35] [15]. This process is particularly pronounced in humid environments where water facilitates the dissolution and reaction of CO₂ with the oxide surface [35]. The carbonation process results in surface carbonate densities of 1-3 CO₃²⁻ groups per nm² [15].

    The formation of surface hydroxycarbonate species represents a complex process involving the simultaneous interaction of water and carbon dioxide with the oxide surface [15] [36]. These species can form through direct reaction pathways or through intermediate hydroxide and carbonate phases [15]. The stability and composition of these surface species depend on temperature, partial pressures of water and CO₂, and the specific surface structure of the oxide [15].

    Fourier transform infrared spectroscopy studies reveal characteristic absorption bands associated with surface hydroxyl groups (3400-3500 cm⁻¹), carbonate groups (1400-1500 cm⁻¹), and neodymium-oxygen bonds (400-500 cm⁻¹) [8] [9]. These spectroscopic signatures provide detailed information about the surface chemistry and the nature of surface species [34].

    Defect States and Their Influence on Properties

    Defect states in neodymium oxide play crucial roles in determining the material's electronic, optical, and catalytic properties. The most common defects include oxygen vacancies, interstitial defects, and surface reconstruction phenomena [16] [37].

    Oxygen vacancies represent the most prevalent point defects in neodymium oxide, with concentrations typically ranging from 10¹⁶-10¹⁸ defects per cm² [16]. These defects form through the removal of oxygen atoms from the crystal lattice, creating electron-rich sites that can significantly alter the electronic structure of the material [16]. The formation energy of oxygen vacancies is approximately 2.5-3.5 eV, making them relatively stable under normal conditions [16].

    Surface oxygen vacancies are particularly important as they exhibit lower formation energies compared to bulk defects due to reduced coordination environments [16]. These surface defects can act as active sites for catalytic reactions and can significantly influence the adsorption and reaction of surface species [16] [37]. The concentration of surface oxygen vacancies increases with temperature and can be controlled through atmosphere manipulation during synthesis or processing [16].

    Defect-induced surface reconstruction phenomena have been observed in neodymium oxide, particularly in the formation of zigzag chain structures involving aluminum-oxygen bonds in neodymium-aluminum oxide systems [16]. These reconstructions can significantly alter the electronic properties and create new electronic states within the band gap [16].

    The influence of defects on optical properties is particularly pronounced, with oxygen vacancies contributing to the formation of color centers and altered absorption characteristics [10] [8]. Photoluminescence studies reveal emission peaks associated with defect states, providing insight into the electronic structure and defect concentrations [10] [8].

    Defect concentrations can be controlled through synthesis conditions, post-synthesis treatments, and environmental exposure [16] [37]. High-temperature treatments typically increase defect concentrations, while controlled atmosphere processing can be used to minimize or eliminate specific defect types [16]. Understanding and controlling defect states is crucial for optimizing the performance of neodymium oxide in various applications [37].

    Physical Description

    DryPowder; OtherSolid; PelletsLargeCrystals

    UNII

    AYT3H319PN

    GHS Hazard Statements

    Aggregated GHS information provided by 256 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 166 of 256 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 90 of 256 companies with hazard statement code(s):;
    H400 (92.22%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (92.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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    Environmental Hazard

    Other CAS

    1313-97-9

    Wikipedia

    Neodymium(III) oxide

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    Neodymium oxide (Nd2O3): ACTIVE

    Dates

    Last modified: 08-15-2023

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